molecular formula C9H8N2O3S B1270059 (6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid CAS No. 439139-95-4

(6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid

Cat. No. B1270059
M. Wt: 224.24 g/mol
InChI Key: DCMOZFVYRTUKIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives involves several key reactions, including cyclization, hydrolysis, and reactions with various reagents to yield a range of compounds with potential antianaphylactic activity as shown by Wagner et al. (1993) in their study on 4-methyl-6-phenyl-thieno[2,3-d]pyrimidines (Wagner, Vieweg, & Leistner, 1993). Additionally, Jakubkienė et al. (2007) described the synthesis of a thioxo derivative and its reactions to study the compound's properties (Jakubkienė, Paulauskaite, & Vainilavicius, 2007).

Molecular Structure Analysis

The structure of thieno[2,3-d]pyrimidine derivatives is critical to their chemical reactivity and biological activity. Studies by Santilli et al. (1971) on the preparation of esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids provide insights into the molecular structure and potential modifications to enhance their properties (Santilli, Kim, & Wanser, 1971).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidine derivatives undergo a variety of chemical reactions, including nucleophilic and electrophilic reactions, as explored by Vainilavichyus et al. (1992) (Vainilavichyus, Syadyaryavichyute, & Motsishkite, 1992). These reactions allow for the synthesis of diverse derivatives with different substituents, affecting their physical and chemical properties.

Scientific Research Applications

Antianaphylactic Activity

Compounds synthesized from derivatives of (6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid have shown antianaphylactic activity. This includes compounds synthesized from 3-amino-4-methyl-6-phenyl-thieno[2,3-d]pyrimidine-2-carbonic acid alkylesters, which were hydrolyzed to the potassium salt of the carbonic acid and then cyclized with acetanhydride (Wagner, Vieweg, & Leistner, 1993).

Synthesis of Heterocyclic Compounds

The compound has been used in the synthesis of various heterocyclic compounds. For example, treatment of 2-(4-oxo-3,4-dihydrothieno[2,3-d]-and-[3,2-d]pyrimidin-2-ylmethyl)benzoic acids with acetic anhydride yielded thieno[3′,2′:5,6]-and-[2′,3′:5,6]pyrimido[1,2-b]isoquinoline-4,11-diones (Zadorozhny et al., 2008).

Antitumor Activity

New 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives synthesized from this compound have shown potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines (Hafez & El-Gazzar, 2017).

Dye Synthesis and Textile Application

The compound has been utilized in the synthesis of novel heterocyclic chalcone dyes containing a thieno[2,3-d]pyrimidine-based chromophore. These dyes were applied to polyester fibers, creating hues ranging from greenish-yellow to orange (Ho & Yao, 2013).

Antimicrobial Activities

Derivatives of the compound have demonstrated significant antimicrobial activities. This includes the synthesis of Schiff's base derivatives, which showed good antimicrobial activities comparable to streptomycin and fusidic acid (Sabry et al., 2013).

Antibacterial Activity and Molecular Docking

Novel derivatives of the compound showed significant antibacterial activity against Gram-negative and Gram-positive bacteria. One derivative was particularly potent against E. coli, K. pneumonia, and B. subtilis. Molecular docking studies were performed on relevant bacterial riboswitches (Kumari et al., 2017).

Safety And Hazards

The safety and hazards associated with similar compounds have been studied. For instance, the toxicity of most potent compounds were assessed using hemolytic assay and minimal hemolytic concentration (MHCs) were determined .

Future Directions

The future directions in the research of similar compounds involve the synthesis of new derivatives with potent antimicrobial activity. These derivatives possess antibacterial activities, especially against the gram-positive strains, and fungi through their interaction with the cell wall and DNA structures .

properties

IUPAC Name

2-(6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c1-5-2-6-8(15-5)10-4-11(9(6)14)3-7(12)13/h2,4H,3H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMOZFVYRTUKIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=CN(C2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362799
Record name (6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid

CAS RN

439139-95-4
Record name (6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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